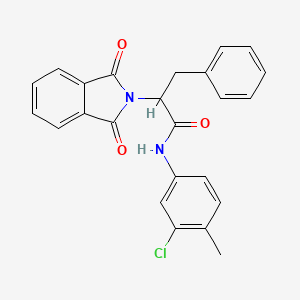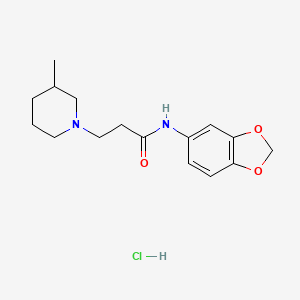![molecular formula C21H29NO4 B3941790 1-[3-(2,2-Dimethyltetrahydro-2H-pyran-4-YL)-3-(4-methoxyphenyl)propyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B3941790.png)
1-[3-(2,2-Dimethyltetrahydro-2H-pyran-4-YL)-3-(4-methoxyphenyl)propyl]dihydro-1H-pyrrole-2,5-dione
Descripción general
Descripción
1-[3-(2,2-Dimethyltetrahydro-2H-pyran-4-YL)-3-(4-methoxyphenyl)propyl]dihydro-1H-pyrrole-2,5-dione is a complex organic compound characterized by its unique structural features. This compound contains a tetrahydropyran ring, a methoxyphenyl group, and a pyrrole-2,5-dione moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,2-Dimethyltetrahydro-2H-pyran-4-YL)-3-(4-methoxyphenyl)propyl]dihydro-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available precursors. One common approach is to use 3,4-dihydro-2H-pyran as a starting material, which undergoes a series of reactions including alkylation, oxidation, and cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(2,2-Dimethyltetrahydro-2H-pyran-4-YL)-3-(4-methoxyphenyl)propyl]dihydro-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-[3-(2,2-Dimethyltetrahydro-2H-pyran-4-YL)-3-(4-methoxyphenyl)propyl]dihydro-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-[3-(2,2-Dimethyltetrahydro-2H-pyran-4-YL)-3-(4-methoxyphenyl)propyl]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include those with structural features such as the tetrahydropyran ring, methoxyphenyl group, or pyrrole-2,5-dione moiety. Examples include:
- 3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydro-1H-spiro(benzo[h]quinazoline-5,1’-cycloheptan)-4(6H)-one
- (2,2-Dimethyltetrahydro-2H-pyran-4-yl)methylamine
Uniqueness
What sets 1-[3-(2,2-Dimethyltetrahydro-2H-pyran-4-YL)-3-(4-methoxyphenyl)propyl]dihydro-1H-pyrrole-2,5-dione apart is its combination of structural elements, which confer unique chemical and biological properties.
Propiedades
IUPAC Name |
1-[3-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)propyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-21(2)14-16(11-13-26-21)18(15-4-6-17(25-3)7-5-15)10-12-22-19(23)8-9-20(22)24/h4-7,16,18H,8-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHHZVQXQUWEPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(CCN2C(=O)CCC2=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL 6-(TERT-BUTYL)-2-{[(METHYLAMINO)CARBOTHIOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3941710.png)

![N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3941714.png)
![11-(4-fluorophenyl)-3-(3-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3941721.png)
![3-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(3-methoxyphenyl)propanamide hydrochloride](/img/structure/B3941728.png)



![5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3941749.png)


![2-methyl-5-oxo-4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941776.png)

![2,4-dichloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3941796.png)
